

Lurtotecan Efficacy and Clinical Trial Data

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Compound Focus: Lurtotecan

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The table below summarizes the key efficacy and clinical data for **Lurtotecan** and its liposomal formulation.

Property	Free Lurtotecan	Liposomal Lurtotecan (OSI-211 / NX 211)
Drug Class	Water-soluble, semisynthetic camptothecin analog (topoisomerase I inhibitor) [1] [2]	Liposomal formulation of Lurtotecan [3] [4]
Preclinical Efficacy	3-5 times more potent than topotecan in vitro [2]	Superior antitumor activity and increased therapeutic index (3 to 14-fold greater) compared to free lurtotecan and topotecan in xenograft models [1] [2] [4]
Clinical Response	N/A	Ovarian Cancer (Phase II): 15.4% response rate (6/39 pts) on days 1,2,3 schedule [5]. Leukemia (Phase I): 78% (14/18 pts) achieved transient bone marrow aplasia [3]
Key PK Improvement	N/A	1500-fold increase in plasma AUC; 40-fold higher tumor concentration in mice [1] [4]
Dose-Limiting Toxicities (DLT)	Neutropenia, thrombocytopenia [2]	Mucositis, diarrhea, myelosuppression (neutropenia) [3] [5]

Property	Free Lurtotecan	Liposomal Lurtotecan (OSI-211 / NX 211)
Maximum Tolerated Dose (MTD)	Varied by schedule [6]	3.7 mg/m ² /day (x3 days) for leukemia [3]; 1.8 mg/m ² /day (x3 days) for solid tumors [5]
Developmental Status	Clinical development halted [1]	Clinical development halted after Phase II [1] [7]

Detailed Experimental Data and Protocols

The efficacy data in the table above comes from specific preclinical and clinical studies. Here is a detailed look at the methodologies used.

Preclinical Studies (NX 211)

The superior efficacy of the liposomal formulation was established through the following experiments [4]:

- Objective: To compare the antitumor efficacy, pharmacokinetics, and biodistribution of NX 211 with free **lurtotecan**.
- Experimental Models: Used nude mice and mice bearing KB (nasopharynx) or ES-2 (ovarian) human tumor xenografts.
- Dosing: A single intravenous dose or repeated doses of NX 211, free **lurtotecan**, or topotecan were administered. Efficacy was measured by tumor growth inhibition and log₁₀ cell kill.
- Pharmacokinetic Analysis: Plasma levels of the drugs were measured after administration. NX 211 showed a significantly prolonged plasma residence time and a drastically reduced volume of distribution.
- Biodistribution: Twenty-four hours after administration of radiolabeled compounds to ES-2 tumor-bearing mice, tumors and tissues were analyzed. The tumors of NX 211-treated mice had a 40-fold increase in radiolabeled compound compared to mice treated with free **lurtotecan**.

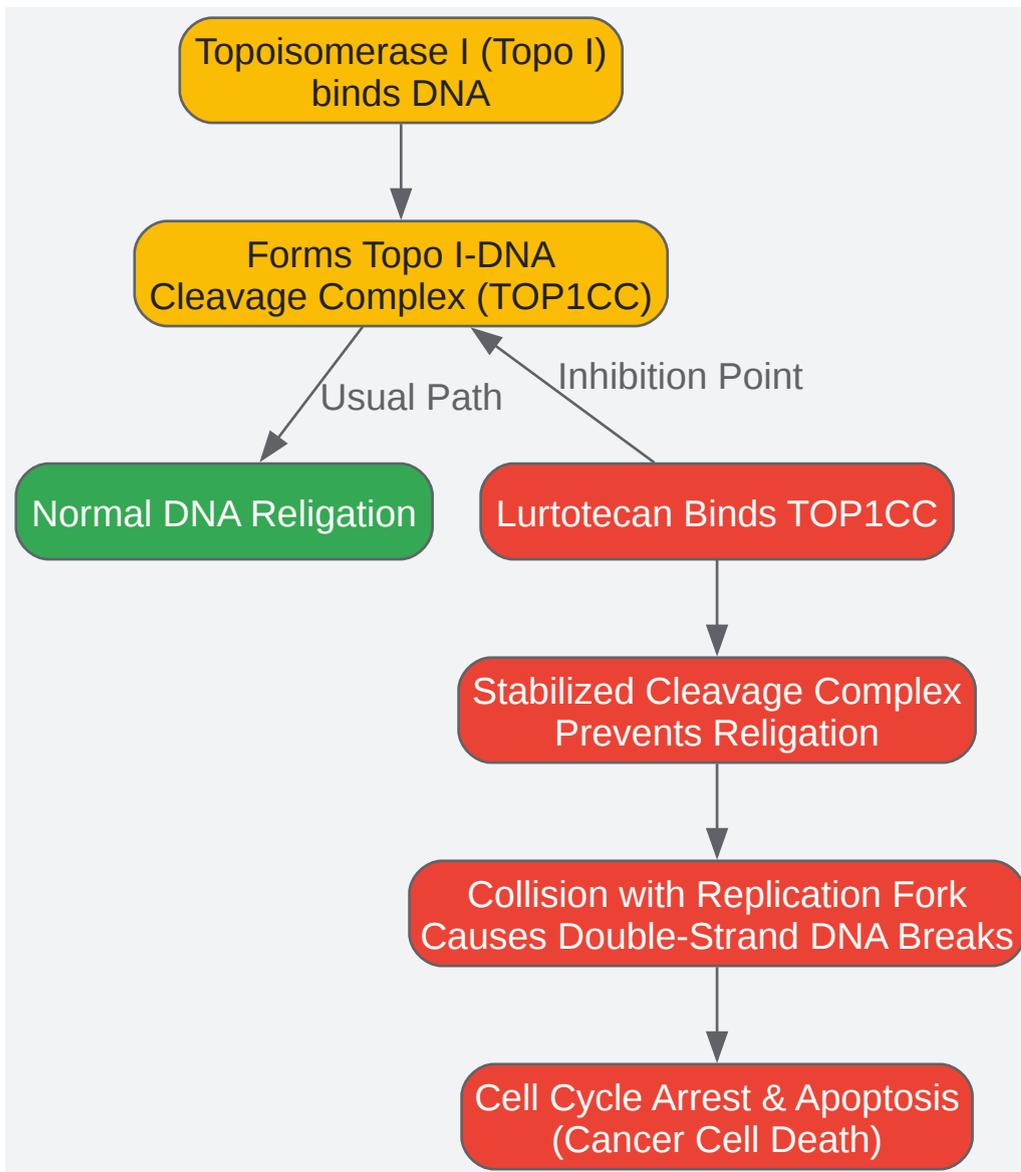
Clinical Trial in Ovarian Cancer (Phase II)

A randomized Phase II trial directly compared two schedules of liposomal **lurtotecan** (OSI-211) in patients with relapsed ovarian cancer [5]:

- Objective: To identify the more promising intravenous schedule for further study.
- Patient Population: 80 eligible women with relapsed, measurable epithelial ovarian, fallopian, or primary peritoneal cancer after one or two prior chemotherapy regimens.
- Dosing Regimens:
 - **Arm A:** OSI-211 at 1.8 mg/m² via 30-minute IV infusion on days 1, 2, and 3, every 3 weeks.
 - **Arm B:** OSI-211 at 2.4 mg/m² via 30-minute IV infusion on days 1 and 8, every 3 weeks.
- Primary Outcome: Objective response rate as confirmed by independent radiologic review.

Mechanism of Action

Lurtotecan, like other camptothecin-derived drugs, is a **topoisomerase I (Topo I) inhibitor** [7]. The following diagram illustrates how it exerts its cytotoxic effect.



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Why Was Lurtotecan's Development Halted?

Despite promising efficacy signals, particularly for the liposomal form, the clinical development of **Lurtotecan** was ultimately halted. The search results indicate this decision was primarily based on **business and strategic "Return on Investment" (ROI) considerations** rather than a lack of biological activity [1]. At the time, it faced a competitive landscape with other established drugs like Doxil, and the projected commercial returns did not justify the costs of advancing to large-scale Phase III trials [1].

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